molecular formula C16H19N3O3S2 B2361931 ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1219905-75-5

ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2361931
CAS No.: 1219905-75-5
M. Wt: 365.47
InChI Key: IQHPJUGKXYTCJE-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring contains sulfur and nitrogen at position-1 and -3, respectively . Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring . For instance, fluorine alters the biophysical and chemical properties, such as lipophilicity, acidity, as well as the reactivity and conformation of the substituted derivatives .


Physical and Chemical Properties Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Chemical Synthesis and Transformations

  • Synthesis of Thiazole Derivatives : Ethyl 2-aminothiazole-4-carboxylate derivatives have been utilized in the synthesis of complex thiazole derivatives, highlighting their role as intermediates in the production of pharmacologically active compounds (Žugelj et al., 2009).

  • Formation of Thiazolo[4,5-b][1]benzothiopyran-4-ones : These compounds are investigated as potential schistosomicidal agents, where ethyl 2-acetamidothiazole-4-carboxylate reacts with other chemicals to form complex structures with potential medicinal applications (El-kerdawy et al., 1989).

  • Cephalosporin Labeling : In pharmaceutical research, similar compounds have been used for labeling new orally active cephalosporins, indicating their utility in drug development and tracking (Watanabe et al., 1988).

Biological Activities and Applications

  • Anticancer Potential : Certain derivatives of ethyl 2-aminothiazole-4-carboxylate have been synthesized and evaluated for their anticancer activities, particularly in the context of colorectal cancer treatment. These studies emphasize the potential therapeutic applications of these compounds (Ilyas et al., 2021).

  • Antimicrobial Properties : Novel triazole derivatives involving these compounds have been synthesized and tested for their antimicrobial activities, indicating their relevance in developing new antimicrobial agents (Altıntop et al., 2011).

Chemical Structure Analysis

  • Molecular Structure Elucidation : Studies have been conducted to determine the molecular structure of related thiazole compounds, providing insights into their chemical properties and potential applications (Hou et al., 2009).

Additional Research Areas

  • Synthesis of Novel Heterocycles : These compounds serve as building blocks in the synthesis of new heterocyclic compounds, which are crucial in various fields of chemical and pharmaceutical research (Abdel-Motaal et al., 2020).

  • Investigating Reaction Mechanisms : Research has been conducted on the reaction mechanisms of similar thiazole compounds, contributing to a deeper understanding of their chemical behavior (Rezessy et al., 1991).

Future Directions

Thiazoles continue to be an area of interest for researchers due to their wide range of biological activities . Future research will likely continue to explore the synthesis of new thiazole derivatives and their potential applications in medicine and other fields .

Properties

IUPAC Name

ethyl 2-[[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-4-22-15(21)10-5-6-11-14(10)19-16(24-11)18-13(20)7-12-8(2)17-9(3)23-12/h10H,4-7H2,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHPJUGKXYTCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CC3=C(N=C(S3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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